molecular formula C3H4ClN3 B1282615 4-chloro-1H-pyrazol-3-amine CAS No. 54301-34-7

4-chloro-1H-pyrazol-3-amine

Cat. No. B1282615
CAS RN: 54301-34-7
M. Wt: 117.54 g/mol
InChI Key: ZQJQHZKZIQYVIK-UHFFFAOYSA-N
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Description

4-Chloro-1H-pyrazol-3-amine is a chemical compound with the molecular formula C3H3ClN4 . It is a derivative of pyrazole, a class of organic compounds characterized by a 5-membered aromatic ring with two adjacent nitrogen atoms .


Synthesis Analysis

The synthesis of pyrazole derivatives, including 4-chloro-1H-pyrazol-3-amine, involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . The synthesis methods are systematized according to the method to assemble the pyrazolopyridine system .


Chemical Reactions Analysis

Pyrazole derivatives, including 4-chloro-1H-pyrazol-3-amine, are versatile as synthetic intermediates in preparing relevant chemicals in various fields . They can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .

Scientific Research Applications

  • Biomedical Applications

    • Pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers, have been described in more than 5500 references (2400 patents) up to date .
    • They have diverse biomedical applications, and the review covers the analysis of the diversity of the substituents present at positions N1, C3, C4, C5, and C6, the synthetic methods used for their synthesis, starting from both a preformed pyrazole or pyridine .
    • The results show that the 1H-isomers (substituted or unsubstituted at N1) predominate in a ratio of 3.6 to 1 .
  • Antimicrobial Activity

    • Pyrazole skeleton-based compounds are being researched for their potential as new microbial agents .
  • Antileishmanial and Antimalarial Evaluation

    • Pyrazole derivatives are also being studied for their potential antileishmanial and antimalarial activities .
  • Synthesis of Relevant Chemicals

    • Pyrazole derivatives are highly desirable for synthesizing structurally diverse compounds, and various researchers continue to focus on preparing this functional scaffold and finding new and improved applications .
  • Antifungal Activity

    • Pyrazole derivatives have shown inhibitory activities against various fungi, including Colletotrichum orbiculare, Rhizoctonia solani, Pythium aphanidermatum, and Botrytis cinerea .
  • Antitumor Activity

    • Certain synthesized pyrazole derivatives have been found to cause 4 T1 cells to die by preventing wound healing and colony formation, delaying the G0/G1 phase of the cell cycle, activating p27 levels, and most likely inducing apoptosis through DNA .
  • Antidiabetic Activity

    • The derivatives of 1,3-diazole, which is a type of pyrazole, have shown antidiabetic activity .
  • Anti-allergic Activity

    • 1,3-diazole derivatives have also demonstrated anti-allergic activity .
  • Antipyretic Activity

    • Pyrazole derivatives have been reported to have antipyretic (fever-reducing) effects .
  • Antioxidant Activity

    • Pyrazole derivatives have shown antioxidant activity, which can help protect the body from damage by free radicals .
  • Material Science

    • Pyrazole-containing compounds have proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in material science .
  • Industrial Fields

    • Pyrazole derivatives are also used in various industrial fields due to their proven applicability and versatility as synthetic intermediates .
  • Coordination Chemistry

    • Pyrazoles have a wide range of applications in coordination chemistry .
  • Organometallic Chemistry

    • Pyrazoles are also used in organometallic chemistry .
  • Green Synthesis

    • Pyrazole scaffold synthesis has been applied in green synthesis .
  • Microwave Assisted Synthesis

    • Pyrazole derivatives have been synthesized using microwave-assisted synthesis .

Safety And Hazards

The safety data sheet for 4-chloro-1H-pyrazol-3-amine indicates that it has acute toxicity and can cause skin and eye irritation . It is recommended to avoid breathing its mist, gas, or vapors, and to use personal protective equipment when handling it .

Future Directions

The synthesis and applications of pyrazole derivatives, including 4-chloro-1H-pyrazol-3-amine, continue to be a focus of research due to their versatility and applicability in various fields . The development of efficient and selective synthesis methods is an important area of organic chemistry .

properties

IUPAC Name

4-chloro-1H-pyrazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4ClN3/c4-2-1-6-7-3(2)5/h1H,(H3,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQJQHZKZIQYVIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80550750
Record name 4-Chloro-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80550750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-1H-pyrazol-3-amine

CAS RN

54301-34-7
Record name 4-Chloro-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80550750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-1H-pyrazol-3-amine
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